![molecular formula C23H15N3O3S B2948571 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 863593-77-5](/img/structure/B2948571.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

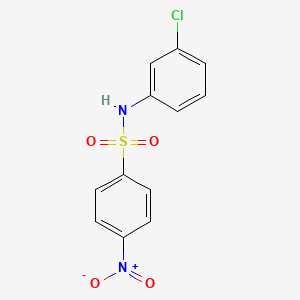

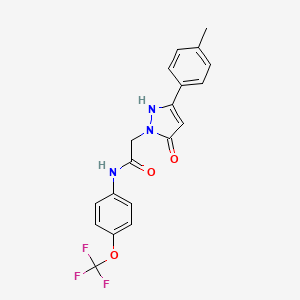

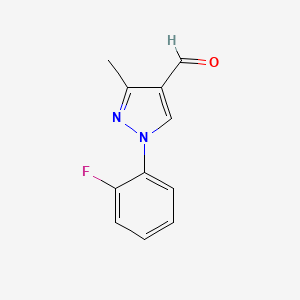

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a thiazolo[5,4-b]pyridine ring, a chromene ring, and an amide group .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from commercially available substances. For instance, thiazolo[5,4-b]pyridines can be prepared in seven steps from commercially available substances . The synthesis typically involves the formation of a bicyclic scaffold, followed by various modifications .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It includes a thiazolo[5,4-b]pyridine ring attached to a chromene ring via an amide linkage .Chemical Reactions Analysis

The compound, due to its multiple reactive sites, can undergo a variety of chemical reactions. The thiazolo[5,4-b]pyridine core, in particular, is known for its wide range of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

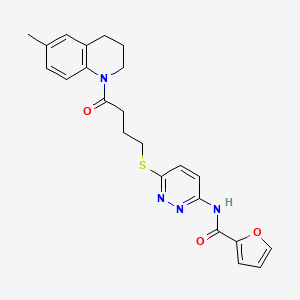

- Researchers have investigated the antitumor potential of this compound. Specifically, compound (1) has been utilized in the synthesis of novel derivatives, including 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridines . These derivatives were evaluated against breast cancer cell lines, demonstrating promising antitumor effects.

- Thiazole derivatives, like the one , have a rich history in medicinal chemistry. They exhibit diverse properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anti-HIV activities .

- A related N-heterocyclic compound composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine exhibited potent PI3Kα inhibitory activity (IC50 of 3.6 nM) .

- Thiazole-based compounds have been incorporated into MOFs and coordination polymers, leading to interesting luminescent properties. These include ligand-centered fluorescence and metal-centered emission in the visible and near-infrared range .

- Thiazole analogs can serve as ligands for various receptors, such as estrogen receptors, neuropeptides, and adenosine receptors .

Antitumor Activity

Medicinal Chemistry

Phosphoinositide 3-Kinase (PI3K) Inhibition

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Biological Receptor Ligands

Drug Development Applications

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential inhibitors of various biological targets, including histamine H3 receptors .

Biochemical Pathways

Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it’s plausible that this compound could affect multiple biochemical pathways. For instance, if it acts as an inhibitor of an enzyme involved in a particular biochemical pathway, it could disrupt the normal flow of that pathway, leading to various downstream effects.

Result of Action

Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it’s plausible that this compound could have various molecular and cellular effects. For instance, if it acts as an inhibitor of a particular enzyme, it could prevent the enzyme from catalyzing its substrate, thereby affecting the physiological processes that depend on this enzymatic reaction.

Future Directions

properties

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3S/c1-13-15(21-26-18-9-5-11-24-22(18)30-21)7-4-8-17(13)25-20(27)16-12-14-6-2-3-10-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSIDTGOENLRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2948488.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2948501.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2948508.png)

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2948509.png)

![Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate](/img/structure/B2948510.png)